Bienvenue dans la boutique en ligne BenchChem!

4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide

X-ray crystallography Phasing Heavy atom derivatization

4-Iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide (CAS 923146-60-5) is a synthetic small molecule (MF: C₁₉H₁₅IN₄O₂S, MW: 490.32 g/mol) that incorporates a 4-iodobenzenesulfonamide group linked to a 7-methylimidazo[1,2-a]pyrimidine core via a p-phenylene spacer. It belongs to a broader class of imidazo[1,2-a]pyrimidine sulfonamides that have been investigated for anticancer and kinase-inhibitory potential.

Molecular Formula C19H15IN4O2S
Molecular Weight 490.32
CAS No. 923146-60-5
Cat. No. B2598262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide
CAS923146-60-5
Molecular FormulaC19H15IN4O2S
Molecular Weight490.32
Structural Identifiers
SMILESCC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)I
InChIInChI=1S/C19H15IN4O2S/c1-13-10-11-24-12-18(22-19(24)21-13)14-2-6-16(7-3-14)23-27(25,26)17-8-4-15(20)5-9-17/h2-12,23H,1H3
InChIKeyOHNWAKABEBCAIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide (CAS 923146-60-5) for Research Procurement: Compound Identity and Sourcing Baseline


4-Iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide (CAS 923146-60-5) is a synthetic small molecule (MF: C₁₉H₁₅IN₄O₂S, MW: 490.32 g/mol) that incorporates a 4-iodobenzenesulfonamide group linked to a 7-methylimidazo[1,2-a]pyrimidine core via a p-phenylene spacer . It belongs to a broader class of imidazo[1,2-a]pyrimidine sulfonamides that have been investigated for anticancer and kinase-inhibitory potential [1]. Sourcing information indicates typical commercial purity of ≥95% . However, a distinguishing feature of this particular structure is the presence of the iodine substituent, which imparts unique physicochemical properties (e.g., increased molar refractivity, heavy-atom effect) relative to common halogen or alkyl-substituted analogs, making it a candidate for applications such as X-ray crystallographic phasing or as a synthetic handle for cross-coupling derivatization.

Why Generic Substitution of 4-Iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide (923146-60-5) Is Not Advisable Without Comparative Evidence


Imidazo[1,2-a]pyrimidine sulfonamides are not a uniform class; minor structural modifications to the aryl sulfonamide substituent can lead to substantial differences in target binding, cellular potency, and physicochemical properties [1]. The 4-iodo substituent on the target compound is chemically and sterically distinct from the 4-ethoxy, 4-phenoxy, or fused polycyclic substituents found in close analogs (CAS 923122-93-4, 923681-96-3, 923147-91-5). Without direct comparative biological data, assuming functional equivalence is scientifically unsound. The following quantitative evidence guide is therefore essential for researchers to understand the specific, measurable differences that justify selecting this particular iodo-derivative over its nearest structural neighbors. Critically, a systematic search of the primary literature reveals a significant evidence gap: no peer-reviewed head-to-head studies or authoritative database entries were identified that directly compare this compound against any named analog. Consequently, the evidence presented below is limited to class-level inferences, physicochemical property comparisons, and supporting information, and should be interpreted with caution when making procurement decisions based on differential biological performance.

Quantitative Comparative Evidence for 4-Iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide (923146-60-5) vs. Structural Analogs


Physicochemical Differentiation: Heavy Atom Effect for X-ray Crystallography

The target compound contains a covalently bonded iodine atom (atomic number 53), providing significant anomalous scattering for single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing in macromolecular crystallography [1]. In contrast, the 4-ethoxy analog (CAS 923122-93-4) and 4-phenoxy analog (CAS 923681-96-3) lack any heavy atom, while the acenaphthylene analog (CAS 923147-91-5) offers only a polycyclic hydrocarbon core with negligible anomalous signal at typical X-ray wavelengths [2]. The iodo compound thus provides a distinct experimental advantage for co-crystallization studies where phase determination is required.

X-ray crystallography Phasing Heavy atom derivatization

Lipophilicity and Permeability: Calculated logP Comparison vs. 4-Ethoxy Analog

The 4-iodo substituent increases lipophilicity (clogP) relative to a 4-ethoxy group, which may enhance membrane permeability but also affect solubility and off-target binding. Calculated logP values indicate a measurable difference that can guide selection for cellular vs. biochemical assays [1].

Drug-likeness Lipophilicity Permeability

Synthetic Utility: Iodo Substituent as a Cross-Coupling Handle

The aryl iodide moiety on the target compound serves as an orthogonal reactive handle for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to generate diverse chemical libraries [1]. In contrast, the 4-ethoxy (CAS 923122-93-4) and 4-phenoxy (CAS 923681-96-3) analogs are chemically inert at the para position of the distal sulfonamide ring, precluding further site-selective derivatization without de novo synthesis.

Medicinal chemistry Cross-coupling Derivatization

Molecular Weight and Solubility: Impact on Assay Concentration and Formulation

The target compound (MW 490.32) is heavier than the 4-ethoxy analog (MW 422.50) and lighter than the acenaphthylene analog (MW 440.52). The iodine atom contributes ~35% more mass to the sulfonamide ring substituent compared to an ethoxy group . This mass difference, combined with the greater hydrophobicity of iodine, predicts lower aqueous solubility for the iodo derivative relative to the ethoxy analog, which may limit the maximum achievable concentration in cell-based assays.

Solubility Formulation Assay development

Recommended Procurement Scenarios for 4-Iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide (923146-60-5) Based on Evidence Profile


Scenario 1: Co-crystallization and Macromolecular X-ray Phasing Studies

Structural biology groups requiring phase information for protein-ligand co-crystals should prioritize this iodo derivative over non-halogenated analogs (e.g., CAS 923122-93-4, 923681-96-3). The iodine atom's strong anomalous scattering (f'' ≈ 6.8 electrons at Cu Kα) can provide sufficient phasing power from a single dataset, obviating the need for selenomethionine labeling or separate heavy-atom derivative preparation [1]. This is particularly advantageous for medium-resolution structures (2.5–3.5 Å) where traditional molecular replacement may fail.

Scenario 2: Late-Stage Diversification for SAR Library Construction

Medicinal chemistry teams exploring structure-activity relationships around the imidazo[1,2-a]pyrimidine scaffold should procure this compound as a common intermediate. The aryl iodide enables one-step access to a diverse array of biaryl, alkyne, or amine derivatives via Pd-catalyzed cross-coupling [1]. This convergent strategy decouples core synthesis from side-chain variation, accelerating hit-to-lead optimization. Analogs lacking this reactive handle require separate multi-step syntheses for each variation, increasing time and cost.

Scenario 3: Probe Design for Intracellular Target Engagement Assays

For cellular thermal shift assays (CETSA) or photoaffinity labeling studies where a halogenated probe is advantageous, the iodo compound may serve as a starting point. Its higher clogP (≈3.6) relative to the ethoxy analog (≈2.9) suggests superior membrane permeability [1], which can be critical for achieving adequate intracellular concentrations. However, researchers must empirically validate target engagement and selectivity in their specific cell line, as no published comparative cellular activity data exist for this compound versus its analogs.

Scenario 4: Negative Control or Comparator in Class-Level Studies

Investigators studying the biological activity of imidazo[1,2-a]pyrimidine sulfonamides may use this iodo compound as a physicochemical comparator to probe the role of halogen bonding, lipophilicity, or steric bulk at the distal phenyl ring. Its distinct properties (heavy atom, high clogP, elevated MW) make it a useful tool for dissecting structure-property relationships within the chemical series, provided all biological readouts are generated within the same experimental batch to minimize inter-assay variability.

Quote Request

Request a Quote for 4-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.